molecular formula C8H12O2 B1221367 2-Octynoic acid CAS No. 5663-96-7

2-Octynoic acid

Cat. No.: B1221367
CAS No.: 5663-96-7
M. Wt: 140.18 g/mol
InChI Key: BQDKCWCMDBMLEH-UHFFFAOYSA-N
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Description

2-Octynoic acid (2-OA, C₈H₁₂O₂, CAS RN 5663-43-0) is a synthetic alkyne carboxylic acid with a terminal triple bond. It is characterized by the molecular structure CH₃(CH₂)₄C≡CCO₂H and a molecular mass of 140.18 g/mol . Industrially, 2-OA is widely utilized in cosmetics (e.g., perfumes, lipsticks, nail polishes) and food flavorings due to its violet-like scent .

Biomedically, 2-OA is notable for its role in autoimmune research. Its structure mimics the lipoyl domain of the pyruvate dehydrogenase complex (PDC-E2), a mitochondrial autoantigen linked to primary biliary cholangitis (PBC). Immunization of mice with 2-OA conjugated to bovine serum albumin (2-OA-BSA) induces PBC-like symptoms, including anti-mitochondrial antibodies (AMAs), bile duct damage, and CD8+ T-cell infiltration . Additionally, 2-OA demonstrates antiviral activity by inhibiting hepatitis C virus (HCV) replication via AMP-activated protein kinase (AMPK) activation .

Chemical Reactions Analysis

Types of Reactions

2-Octynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Antiviral Properties

Hepatitis C Virus Inhibition
2-Octynoic acid has been studied for its potential antiviral effects, particularly against the hepatitis C virus (HCV). Research indicates that this compound effectively suppresses HCV RNA replication and the production of infectious virus without exhibiting cytotoxic effects on host cells. The mechanism involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits acetyl-CoA carboxylase in HCV-infected cells. This action leads to a reduction in lipid accumulation associated with HCV replication, highlighting the compound's potential as a therapeutic agent in treating chronic HCV infections .

Immunological Applications

Induction of Autoimmune Cholangitis
In immunology, this compound has been utilized to induce autoimmune cholangitis in animal models. Specifically, when conjugated with bovine serum albumin (BSA), it elicits an autoimmune response characterized by the production of anti-mitochondrial antibodies (AMAs) and histological features similar to human primary biliary cholangitis (PBC). Studies have demonstrated that mice immunized with this conjugate develop significant liver pathology, providing a valuable model for understanding the immunogenetic causes of biliary damage .

Case Study: NOD Mouse Model
In a notable study involving non-obese diabetic (NOD) mice, immunization with this compound-BSA resulted in high titers of AMAs and histological changes indicative of cholangitis. This model allows researchers to dissect the early immunological events leading to biliary damage, thereby enhancing our understanding of PBC .

Toxicological Assessments

Xenobiotic Effects
The compound has also been evaluated for its role as a xenobiotic agent. Research suggests that exposure to this compound can lead to alterations in lipid metabolism and immune responses, raising concerns about its safety profile when used in consumer products such as cosmetics and food flavorings. The association between this compound and increased susceptibility to autoimmune disorders has been explored through epidemiological studies linking cosmetic use to PBC risk .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Outcomes
Antiviral ResearchInhibition of Hepatitis C VirusSuppresses HCV RNA replication; activates AMPK; reduces lipid accumulation without cytotoxicity .
ImmunologyInduction of Autoimmune CholangitisInduces AMA production; mimics human PBC pathology in animal models .
ToxicologyAssessment of xenobiotic effectsLinked to immune responses; potential safety concerns in consumer products .
Chemical SynthesisDevelopment of haptens for antibody productionUsed in conjugation with proteins like BSA for immunogenic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Octynoate

  • Molecular Formula : C₉H₁₄O₂; Molecular Mass : 154.21 g/mol (CAS RN 111-12-6) .
  • Structure : Methyl ester derivative of 2-OA.
  • Applications: Used in fragrances (e.g., "Vert de Violette") and flavorings. Unlike 2-OA, its esterification reduces reactivity, making it less immunogenic .
  • Regulatory Status : Esters of 2-OA (except methyl heptine carbonate) are restricted in cosmetics due to insufficient safety data .

2-Nonynoic Acid

  • Molecular Formula : C₉H₁₄O₂; Molecular Mass : 154.21 g/mol.
  • Structure : Homolog of 2-OA with an additional methylene group.
  • Research Findings : Exhibits higher reactivity with AMAs in PBC patients compared to 2-OA. Optimal for mimicking the lipoyl domain of PDC-E2 .

Octanoic Acid, Compound with 2-Aminoethanol (1:1)

  • Molecular Formula: C₈H₁₆O₂·C₂H₇NO; Molecular Mass: 205.29 g/mol (CAS RN 28098-03-5) .
  • Structure: Salt formed between octanoic acid and 2-aminoethanol.
  • Applications : Used as a surfactant or emulsifier, diverging from 2-OA’s cosmetic and biomedical roles.

2-Oxooctanoic Acid

  • Molecular Formula : C₈H₁₄O₃; Molecular Mass : 158.20 g/mol (CAS RN 328-54-3) .
  • Structure: Keto derivative of octanoic acid with a carbonyl group.
  • Biological Role: Involved in fatty acid metabolism pathways, contrasting with 2-OA’s immunomodulatory effects .

n-Hexadecanoic Acid

  • Molecular Formula : C₁₆H₃₂O₂; Molecular Mass : 256.43 g/mol.
  • Structure : Saturated fatty acid lacking triple bonds.
  • Biological Activity : Exhibits anti-inflammatory, antioxidant, and hypocholesterolemic properties, unlike 2-OA’s autoimmune and antiviral roles .

Comparative Analysis Table

Compound Molecular Formula Molecular Mass (g/mol) Key Applications Biomedical Relevance References
2-Octynoic acid C₈H₁₂O₂ 140.18 Cosmetics, food additives PBC models, HCV inhibition
Methyl 2-octynoate C₉H₁₄O₂ 154.21 Fragrances, flavorings Limited immunogenicity
2-Nonynoic acid C₉H₁₄O₂ 154.21 Research chemical Higher AMA reactivity in PBC
Octanoic acid-2-aminoethanol salt C₁₀H₂₃NO₃ 205.29 Surfactants, emulsifiers No direct autoimmune link
2-Oxooctanoic acid C₈H₁₄O₃ 158.20 Metabolic intermediates Fatty acid pathway involvement
n-Hexadecanoic acid C₁₆H₃₂O₂ 256.43 Anti-inflammatory therapeutics Antioxidant, hypocholesterolemic effects

Research Findings and Mechanistic Insights

  • Autoimmune Cholangitis: 2-OA conjugated to BSA induces PBC-like pathology in mice, characterized by AMAs, elevated TNF-α/IFN-γ, and bile duct lesions . In contrast, 2-nonynoic acid shows stronger antigenic mimicry of PDC-E2 .
  • Regulatory Differences: Methyl 2-octynoate is permitted in fragrances, while other 2-OA esters face restrictions due to safety concerns .

Biological Activity

2-Octynoic acid (2-OA) is a fatty acid with notable biological activity, particularly in the context of immunology and virology. This compound has been studied for its potential effects on autoimmune diseases, viral infections, and its general biochemical properties. Below, we explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyne fatty acid characterized by a triple bond between the second and third carbon atoms in its chain. Its molecular formula is C8H14O2C_8H_{14}O_2, and it has a molecular weight of approximately 142.19 g/mol. The presence of the alkyne group contributes to its unique reactivity compared to saturated or unsaturated fatty acids.

1. Immunological Effects

Research indicates that 2-OA can induce autoimmune responses in animal models. A pivotal study involved the immunization of C57BL/6 mice with a conjugate of 2-OA and bovine serum albumin (BSA). The findings demonstrated that:

  • Mice developed autoimmune cholangitis characterized by increased liver lymphoid cell numbers.
  • There was a significant elevation in serum levels of pro-inflammatory cytokines such as TNF-α and IFN-γ.
  • Histological analyses revealed lesions typical of primary biliary cholangitis (PBC) after a latency period of just one month post-immunization, suggesting a rapid onset of autoimmune pathology .

Table 1: Immunological Response to this compound

ParameterControl (BSA)2-OA-BSAP-Value
Serum TNF-α (pg/ml)19.2 ± 7.579.0 ± 13.7<0.0021
Serum IFN-γ (pg/ml)0.0 ± 0.014.7 ± 3.3<0.001
Histological Lesions DetectedNoYes-

2. Antiviral Activity

This compound has demonstrated antiviral properties, particularly against Hepatitis C virus (HCV). In vitro studies have shown that:

  • 2-OA inhibits HCV infection in human hepatocytes by reducing lipid accumulation associated with the virus.
  • The mechanism involves the activation of specific cellular pathways that disrupt viral replication .

Table 2: Antiviral Efficacy of this compound

ParameterControl2-OA TreatmentEffect
HCV Replication RateHighSignificantly ReducedInhibition
Lipid AccumulationPresentAbrogatedEffective

3. Sensitization Potential

Studies suggest that derivatives of octynoic acids, including methyl 2-octynoate, exhibit strong skin sensitization potential based on local lymph node assay (LLNA) data. This raises concerns regarding their use in cosmetic formulations .

Case Study: Autoimmune Cholangitis Induction

In an experiment involving C57BL/6 mice, the administration of 2-OA-BSA led to:

  • The production of anti-mitochondrial antibodies (AMA), which are commonly observed in human PBC.
  • An increase in CD8+ T cells in the liver, indicative of an immune response targeting liver tissues.

This model provides insights into how environmental xenobiotics like 2-OA may contribute to autoimmune diseases in humans .

Case Study: Hepatitis C Virus Inhibition

In vitro studies conducted on human hepatocyte cultures showed that treatment with 2-OA resulted in:

  • A marked decrease in HCV replication.
  • Alterations in lipid metabolism pathways that are crucial for viral entry and replication.

These findings suggest a potential therapeutic role for 2-OA in managing HCV infections .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Octynoic acid derivatives in organic chemistry?

  • Methodological Answer : Synthesis typically involves activating this compound with reagents like N-hydroxysuccinimide (NHS) in a solvent such as CH₃OCH₃ to form reactive intermediates (e.g., NHS-activated this compound). Subsequent conjugation with biomolecules (e.g., bovine serum albumin, BSA) is performed in DMSO to stabilize the reaction . Characterization employs spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to confirm structural integrity and purity. For new compounds, elemental analysis and mass spectrometry are required .

Q. How is this compound conjugated with proteins like BSA, and what analytical techniques validate this process?

  • Methodological Answer : Conjugation involves covalent bonding between the alkyne group of this compound and nucleophilic residues (e.g., lysine) on BSA. NHS activation is commonly used to enhance reactivity . Validation includes SDS-PAGE for molecular weight shifts, UV-Vis spectroscopy to quantify conjugation efficiency, and ELISA to confirm retained protein functionality .

Q. What analytical approaches ensure the purity and stability of this compound in experimental settings?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–280 nm). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Gas chromatography-mass spectrometry (GC-MS) identifies degradation products .

Advanced Research Questions

Q. How can researchers address contradictions in immunological studies using this compound-BSA conjugates?

  • Methodological Answer : Discrepancies in autoimmune response studies (e.g., PDC-E2 mimicry) may arise from variations in conjugation ratios or BSA batch differences. To resolve this, standardize conjugation protocols (e.g., molar ratio optimization) and validate using surface plasmon resonance (SPR) to measure binding affinity to antibodies. Cross-comparative studies with synthetic PDC-E2 peptides can clarify specificity .

Q. What experimental designs optimize reaction yields in synthesizing this compound esters (e.g., Methyl heptine carbonate)?

  • Methodological Answer : Yield optimization involves catalyst screening (e.g., DMAP for esterification) and solvent selection (e.g., dichloromethane vs. THF). Reaction monitoring via thin-layer chromatography (TLC) and in-situ FTIR tracks ester bond formation. Post-synthesis purification uses fractional distillation or preparative HPLC .

Q. How do researchers ensure reproducibility in studies involving this compound’s biochemical interactions?

  • Methodological Answer : Reproducibility requires strict control of variables:

  • Environmental factors : Temperature, humidity, and light exposure during storage .
  • Instrument calibration : Regular validation of spectroscopic and chromatographic equipment .
  • Statistical rigor : Use of error bars (standard deviation) and statistical tests (t-tests, ANOVA) to account for biological variability .

Q. Data Contradiction and Analysis

Q. How to resolve conflicting data on this compound’s role in mitochondrial antigen mimicry?

  • Methodological Answer : Contradictions may stem from differences in animal models (e.g., murine vs. humanized systems). Address this by:

  • Comparative studies : Parallel experiments in multiple models.
  • Epitope mapping : Use peptide microarrays to identify exact binding regions on PDC-E2 .
  • Meta-analysis : Aggregate data from published studies to identify consensus mechanisms .

Q. Methodological Best Practices

Q. What protocols minimize artifacts in this compound-BSA conjugate preparation?

  • Methodological Answer :

  • Avoiding aggregation : Use fresh DMSO and filter-sterilized BSA.
  • Controlling pH : Maintain reaction pH 7.4–8.0 to prevent protein denaturation.
  • Validation controls : Include unconjugated BSA and free this compound in assays to rule out nonspecific effects .

Q. How to design robust dose-response studies for this compound in toxicity assays?

  • Methodological Answer : Use log-scale concentrations (e.g., 1 nM–100 µM) and include vehicle controls (e.g., DMSO). Cell viability assays (MTT, ATP luminescence) should be paired with oxidative stress markers (ROS detection) and apoptosis assays (Annexin V) to capture multifaceted effects .

Properties

IUPAC Name

oct-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDKCWCMDBMLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50205205
Record name 2-Octynoic acid
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Molecular Weight

140.18 g/mol
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CAS No.

5663-96-7
Record name 2-Octynoic acid
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Record name 2-OCTYNOIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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